![molecular formula C18H19N3O3S B2515217 N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034596-84-2](/img/structure/B2515217.png)
N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Description
N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as THIOX, is a novel small molecule that has recently gained attention in the scientific community due to its potential therapeutic applications. THIOX has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties. In
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide”, also known as “N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide”.
Anticancer Activity
The compound’s structure, which includes an indole moiety, is known for its potential anticancer properties. Indole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The presence of the thiophene ring may enhance these effects, making this compound a promising candidate for developing new anticancer drugs.
Antioxidant Properties
Indole derivatives are also recognized for their antioxidant activities. The compound’s ability to scavenge free radicals and reduce oxidative stress can be beneficial in preventing and treating diseases associated with oxidative damage . This application is particularly relevant in the context of neurodegenerative diseases, cardiovascular diseases, and aging.
Antimicrobial Activity
The compound’s structure suggests potential antimicrobial properties. Indole and thiophene derivatives have shown significant activity against a variety of bacterial and fungal strains . This makes the compound a potential candidate for developing new antimicrobial agents to combat resistant strains of pathogens.
Antimalarial Activity
Given the structural similarities to other known antimalarial agents, this compound could be explored for its potential to treat malaria. Indole derivatives have been effective in inhibiting the growth of Plasmodium species, the parasites responsible for malaria.
These applications highlight the diverse potential of “N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide” in various fields of scientific research. Each application warrants further investigation to fully understand and harness the compound’s capabilities.
A brief review of the biological potential of indole derivatives Synthesis and antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives Synthesis, characterization, docking study and antimicrobial … - Springer : A brief review of the biological potential of indole derivatives : Synthesis and antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives : A brief review of the biological potential of indole derivatives : Synthesis and antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives : A brief review of the biological potential of indole derivatives
properties
IUPAC Name |
N'-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-21-7-6-12-9-13(4-5-15(12)21)16(22)11-20-18(24)17(23)19-10-14-3-2-8-25-14/h2-9,16,22H,10-11H2,1H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHRNQIVUXUPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide |
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